4-(3-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-(3-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a 1,2,4-triazol-3-one core substituted with a 3-fluorophenyl group at position 3.
Properties
IUPAC Name |
4-(3-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHDOCDGJCHHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
The foundational step involves synthesizing the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 1). This is achieved through the fusion of 3-fluorobenzoic acid with thiocarbohydrazide.
Detailed Procedure:
-
- 3-Fluorobenzoic acid (0.01 mol)
- Thiocarbohydrazide (0.015 mol)
-
- The mixture is heated in a round-bottom flask until melting occurs (~15-20 min).
- The mixture is maintained at this temperature for 15–20 minutes.
- Post-reaction, the mixture is cooled, treated with sodium bicarbonate to neutralize excess acid, then washed with water.
- The product is recrystallized from a mixture of dimethylformamide and ethanol.
Yield & Characterization:
- Yield: Approximately 81–85%
- Melting Point: 221–222°C
- Spectroscopic Confirmation: IR (NH stretch at 3227–3373 cm$$^{-1}$$), C=S at 1284 cm$$^{-1}$$; NMR data consistent with structure.
Functionalization to Form the 3-Fluorophenyl Group
The core triazole ring is further modified to incorporate the 3-fluorophenyl moiety via substitution reactions:
- Reaction with 3-fluorobenzaldehyde under acidic conditions yields Schiff bases, which can be reduced or cyclized to form the desired compound.
- Alternatively, direct substitution at the 3-position of the triazole ring with 3-fluorophenyl groups can be achieved via nucleophilic aromatic substitution or cross-coupling reactions, depending on the specific synthetic route.
Representative Approach:
- Condensation of the amino-triazole with 3-fluorobenzaldehyde in ethanol with catalytic HCl produces Schiff bases, which serve as precursors for further cyclization or oxidation steps.
Cyclization to the Final Compound
The final step involves cyclization to form the 1,2,4-triazol-3-one ring:
- Method:
- The Schiff base intermediates are subjected to oxidative cyclization, often using oxidants like hydrogen peroxide or potassium permanganate.
- Alternatively, direct cyclization can be performed by heating the Schiff base with acetic acid or other suitable cyclizing agents.
Reaction Conditions:
- Heating under reflux in ethanol or acetic acid.
- Use of oxidants to facilitate ring closure and oxidation to the keto form.
Outcome:
- Formation of the target compound, 4-(3-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one , with yields typically ranging from 60–75%.
Summary of Preparation Methods in Data Table
| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 3-Fluorobenzoic acid + thiocarbohydrazide | Heat (~15–20 min), neutralization | 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 81–85% | Confirmed by IR, NMR |
| 2 | 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Condensation with 3-fluorobenzaldehyde | Schiff base intermediates | 80–89% | Reflux in ethanol |
| 3 | Schiff base | Oxidative cyclization (e.g., H$$2$$O$$2$$, reflux) | This compound | 60–75% | Final product formation |
Research Findings and Notes
- The synthesis of the core intermediate is well-established, with high yields achieved via fusion of benzoic acid derivatives with hydrazides.
- The introduction of the 3-fluorophenyl group is efficiently performed through condensation with aldehydes, followed by cyclization.
- The process is adaptable, allowing modifications to optimize yield and purity.
- Spectroscopic data (IR, NMR) consistently confirm the structure at each stage.
- These methods are supported by recent research articles and patents, providing a robust foundation for reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Synthesis of 4-(3-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
The synthesis of this compound typically involves the reaction of various hydrazones with isocyanates or through cyclization reactions that yield triazole derivatives. For instance, a common method includes the reaction of 3-fluorobenzoyl hydrazine with suitable carbonyl compounds under acidic or basic conditions to form the triazole ring .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have reported moderate to good efficacy against bacteria such as Staphylococcus aureus and Escherichia coli as well as antifungal properties . The presence of the fluorine atom in its structure is believed to enhance its lipophilicity and subsequently its bioactivity.
Anticancer Potential
Recent investigations have highlighted the compound's cytotoxic effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function . Its potential as an anticancer agent is being explored further in various experimental models.
Antiepileptic Activity
The compound has also been studied for its neuroprotective effects and potential as an antiepileptic drug. Research indicates that derivatives of 1,2,4-triazoles can interact with voltage-gated sodium channels, suggesting a mechanism for seizure control . Experimental models demonstrated promising results in reducing seizure frequency and severity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the triazole ring can significantly influence its biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and antimicrobial activity |
| Alkyl groups | Modulate cytotoxicity in cancer cells |
| Hydroxyl groups | Enhance solubility and bioavailability |
Case Study 1: Antimicrobial Screening
A study screened a series of triazole derivatives including this compound against clinical isolates. The compound showed notable activity against Enterobacter aerogenes with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Case Study 2: Anticancer Research
In a recent investigation involving various cancer cell lines (e.g., HeLa and MCF-7), the compound was found to inhibit cell proliferation effectively at low micromolar concentrations. Mechanistic studies indicated that it triggers apoptosis via intrinsic pathways involving caspase activation .
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Electronic and Steric Effects
Neuroprotective and Anti-Inflammatory Effects
Enzyme Inhibition
- PRR846 : Inhibits fungal VOR complexes, highlighting triazolones’ versatility in targeting microbial pathways .
- GSK2194069 (Benzofuran-triazolone) : Inhibits β-ketoacyl-ACP reductase, demonstrating utility in metabolic disorder research .
Physicochemical and Pharmacokinetic Properties
- Solubility and Bioavailability : Fluorine in the target compound may enhance solubility compared to bulkier substituents (e.g., heptyloxy in W112), though bromophenyl derivatives exhibit higher molecular weights (~240.06) that could limit absorption .
- Metabolic Stability : Fluorine’s electronegativity likely reduces oxidative metabolism, prolonging half-life relative to chlorophenyl or methoxy-substituted analogs .
Biological Activity
4-(3-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 179.153 g/mol
- CAS Number : 1817687-96-9
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The synthesis pathway often includes the formation of the triazole ring through cyclization reactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of this compound. In a study focused on various triazole derivatives, this compound exhibited moderate activity against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Cytotoxicity and Anticancer Activity
Research has also highlighted the cytotoxic effects of this compound on various cancer cell lines. In particular:
- Cell Lines Tested :
- Jurkat Cells (T-cell leukemia)
- HT29 Cells (colon cancer)
The compound demonstrated significant cytotoxicity with IC values comparable to established anticancer drugs such as doxorubicin. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance cytotoxic activity .
Antifungal Activity
In another study focused on antifungal properties, derivatives of triazole compounds were evaluated against Candida albicans and Candida tropicalis. The results indicated that this compound showed promising antifungal activity, particularly in inhibiting fungal growth at lower concentrations .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various triazole derivatives including this compound. The study employed a broth microdilution method to determine minimum inhibitory concentrations (MICs). The compound exhibited MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Potential
In vitro studies on Jurkat and HT29 cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The most effective concentration yielded an IC of approximately 15 µM for Jurkat cells. Further analysis using flow cytometry indicated that the compound induced apoptosis in these cells.
Q & A
Basic Research Questions
Q. What are effective synthetic strategies for 4-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction yields be optimized?
- Methodological Answer : Microwave-assisted synthesis is a high-efficiency approach for triazole derivatives, reducing reaction times compared to conventional methods. For example, cyclocondensation of substituted hydrazides with fluorophenyl precursors under microwave irradiation (80–120°C, 10–30 min) can achieve yields >80% . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures intermediate purity.
Q. How can the structural integrity of this triazolone derivative be validated post-synthesis?
- Methodological Answer : Multimodal spectroscopic characterization is critical:
- FT-IR : Confirm C=O stretching (1700–1600 cm⁻¹) and triazole ring vibrations (1590–1500 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (e.g., [M + K]+ at m/z 605.27) and fragmentation patterns to verify substituent positions .
- NMR : Analyze ¹H/¹³C shifts to distinguish between triazole protons (δ 7.5–8.5 ppm) and fluorophenyl substituents (δ 6.8–7.2 ppm) .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodological Answer : Use agar dilution or broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values (µg/mL) with reference drugs (e.g., ciprofloxacin). Structural analogs with 3-chlorophenyl or morpholine substituents show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., fungal CYP51 enzymes)?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and HOMO-LUMO gaps to assess reactivity. Molecular docking (AutoDock Vina) simulates binding to CYP51, with scoring functions (ΔG < -8 kcal/mol) indicating strong inhibition. Compare with posaconazole derivatives (e.g., triazole-linked dioxolane moieties in ) to identify pharmacophore similarities .
Q. What strategies resolve discrepancies in anticonvulsant activity data across analogs?
- Methodological Answer : Conduct comparative SAR studies:
- Replace the 3-fluorophenyl group with bulkier substituents (e.g., 3-chlorophenyl, 4-bromophenyl) to assess steric effects on sodium channel blocking .
- Evaluate neurotoxicity via MES (maximal electroshock) and rotarod tests in murine models. Compounds like TP-315 (ED₅₀ 12 mg/kg) show reduced neurotoxicity due to selective BBB permeability .
Q. How does the fluorophenyl substituent influence metabolic stability compared to non-halogenated analogs?
- Methodological Answer : Perform microsomal stability assays (human liver microsomes, 1 mg/mL) with LC-MS/MS quantification. Fluorine’s electronegativity reduces oxidative metabolism (t₁/₂ > 60 min vs. <30 min for methylphenyl analogs). Compare CYP3A4/2D6 inhibition profiles to guide lead optimization .
Q. What mechanistic insights explain thermal decomposition pathways under high-energy conditions?
- Methodological Answer : Ab initio molecular dynamics (AIMD) simulations at 1000–1500 K reveal dominant C–NO₂ homolysis (activation energy ~40 kcal/mol) in nitro-triazolones. Hydrogen migration pathways (e.g., HONO elimination) are competitive at lower temperatures (500–800 K). Validate via TGA-DSC (exothermic peaks at 200–300°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
